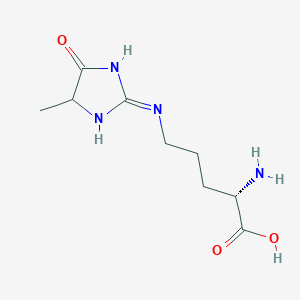
2-Amino-3,7-dihydropurine-6-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,7-dihydropurine-6-thione, also known as 6H-Purine-6-thione, is a compound with the molecular formula C5H5N5S and a molecular weight of 167.19 . It is a 2-aminopurine that is the 6-thiono derivative of 2-amino-1,9-dihydro-6H-purine . It incorporates into DNA and inhibits synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring and a five-membered ring . The compound contains a total of 20 bond(s); 13 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 guanidine derivative(s), 1 secondary amine(s) (aliphatic), 1 secondary amine(s) (aromatic), and 1 thione group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various mechanisms. For instance, one study discusses the interaction of the drug 6-thioguanine with COOH and COCl functionalized carbon nanotube (NTCOOH and NTCOCl) using density functional theory .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 555.4±42.0 °C and a predicted density of 2.08±0.1 g/cm3 . Its pKa is predicted to be 9.46±0.20 .科学的研究の応用
Chemotherapeutic Applications
6-Thioguanine, a derivative closely related to 2-Amino-3,7-dihydropurine-6-thione, has been studied for its chemotherapeutic uses, particularly in leukemia treatment. Research has focused on its solid-state properties, exploring hydrogen bonding and stacking pi-pi interactions, which are significant for its chemotherapeutic effectiveness. These studies utilize techniques such as NMR-NQR double resonance spectroscopy and density functional theory to analyze molecular aggregations and global reactivity descriptors, shedding light on the drug's properties and its interaction mechanisms at the molecular level (Latosinska et al., 2009).
Synthetic Chemistry Innovations
The synthesis and mechanistic studies of dihydropyrimidinethiones through the Dimroth rearrangement under microwave irradiation provide insights into the versatility of this compound related compounds. These synthetic methodologies offer pathways for creating various derivatives with potential biological activities, emphasizing the compound's role in developing new chemical entities (Glasnov et al., 2006).
Biological Evaluations and Applications
Further research has delved into the creation of dihydropyrimidin-2(1H)-thione derivatives, showcasing the compound's scaffold as a basis for potential antimicrobial, antifungal, and antioxidant activities. Studies have illustrated how modifications to the basic structure of this compound and its derivatives can lead to compounds with significant biological properties, highlighting the importance of these heterocycles in medicinal chemistry (Harika et al., 2014).
作用機序
Target of Action
2-Amino-3,7-dihydropurine-6-thione, also known as Tioguanine or 6-Thioguanine , is primarily targeted towards the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.
Mode of Action
6-Thioguanine competes with hypoxanthine and guanine for HGPRTase and is converted to 6-thioguanilyic acid (TGMP) . This conversion reaches high intracellular concentrations at therapeutic doses . As an antimetabolite, it masquerades as a purine (hypoxanthine and guanine), which are the building blocks of DNA . It prevents these substances from being incorporated into DNA during the “S” phase of the cell cycle, thereby stopping normal development and division .
Biochemical Pathways
6-Thioguanine affects the purine salvage pathway . By mimicking the natural substrates of HGPRTase, it gets incorporated into the DNA, which leads to DNA damage and cell death . This disruption of the biochemical pathway inhibits the synthesis of DNA and RNA, which are crucial for cell growth and multiplication .
Result of Action
The primary result of 6-Thioguanine’s action is the induction of remission and remission consolidation in patients with acute nonlymphocytic leukemias . By inhibiting DNA and RNA synthesis, it prevents the growth and multiplication of cancer cells, leading to their death .
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-3,7-dihydropurine-6-thione is an antineoplastic metabolic antagonist that inhibits DNA synthesis by being metabolically converted to 6-thioGMP . This inhibits purine biosynthesis at multiple steps, and may be phosphorylated and incorporated into DNA .
Cellular Effects
This compound has been shown to have a dose-dependent inhibition of stimulated expression of TRAIL protein . It is also used in the treatment of acute nonlymphocytic leukemia, autoimmune disorders (e.g., Crohn’s disease, rheumatoid arthritis) and organ transplant recipients .
Molecular Mechanism
The mechanism of action of this compound involves incorporation of the triphosphate into DNA and RNA, resulting in inhibition of processing and function . It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses .
Temporal Effects in Laboratory Settings
The compound is stable under normal temperatures and pressures . Long-term storage for the solution is not recommended .
Dosage Effects in Animal Models
Metabolic Pathways
This compound is metabolically converted to 6-thioGMP, which inhibits purine biosynthesis at multiple steps . It may also be phosphorylated and incorporated into DNA .
特性
IUPAC Name |
2-amino-3,7-dihydropurine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWHKKSPHMUBEB-QZTPXDJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=S)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

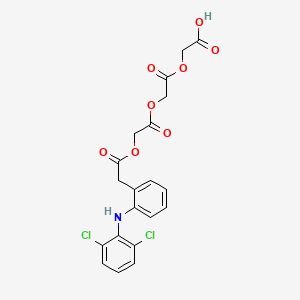
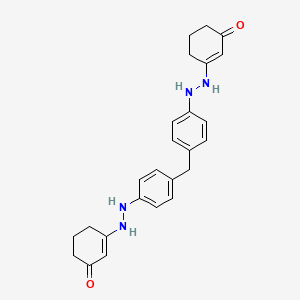
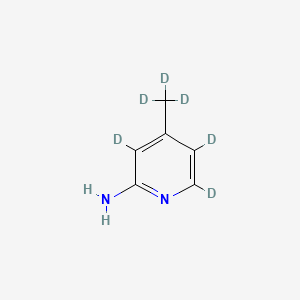
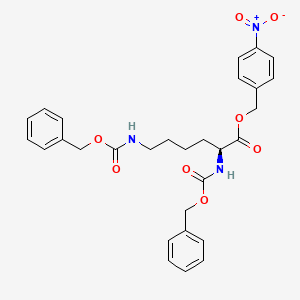
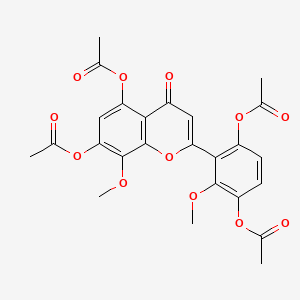
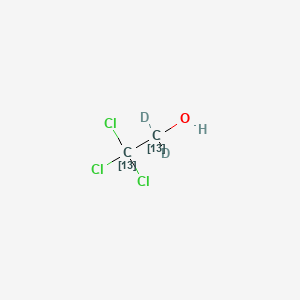
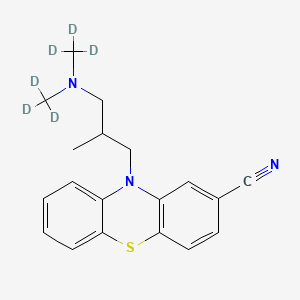
![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)



